3-Methylhenicosane

Description

Contextualization of Branched-Chain Alkanes in Natural Systems

Alkanes are saturated hydrocarbons, meaning they consist entirely of hydrogen and single-bonded carbon atoms, giving them the general formula CnH2n+2. wikipedia.orgwou.edu They form a homologous series, where members differ by a constant molecular mass. wikipedia.org While the simplest alkanes exist as linear, straight chains, many hydrocarbons feature branches of carbon atoms attached to a main chain; these are known as branched-chain alkanes. lumenlearning.comlibretexts.org

Branched-chain alkanes are isomers of their straight-chain counterparts, meaning they share the same molecular formula but have different structural arrangements. lumenlearning.comlibretexts.orgoit.edu This structural difference results in distinct physical and chemical properties. lumenlearning.com The nomenclature for these compounds is determined by the International Union of Pure and Applied Chemistry (IUPAC), which has established rules for systematically naming them based on identifying the longest continuous carbon chain (the parent chain) and the position of any attached branches (substituents). lumenlearning.comoit.edu

In nature, branched-chain alkanes are widespread. They are significant components of the cuticular hydrocarbons (CHCs) that form a protective, waxy layer on the surface of most insects and other arthropods. oup.com This layer primarily serves to prevent desiccation but also functions in chemical communication. oup.comnih.gov These compounds, along with n-alkanes and unsaturated hydrocarbons, create complex mixtures that can signal information about species, sex, and social status. oup.comnih.gov

Significance of 3-Methylhenicosane in Contemporary Scientific Inquiry

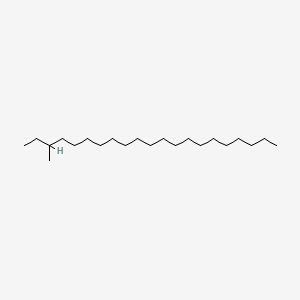

This compound is a branched-chain alkane with the chemical formula C₂₂H₄₆. nih.govnist.gov It belongs to the fatty acyls superclass and is classified as a hydrocarbon. nih.govnaturalproducts.net As a specific isomer of heneicosane, its structure consists of a 21-carbon chain (henicosane) with a methyl group attached to the third carbon atom.

Scientific interest in this compound stems primarily from its role as a natural product and its application in analytical chemistry. It has been identified in various organisms, including plants and insects. For instance, it has been reported in the essential oils of Citrus reticulata and Citrus deliciosa and was identified as a bioactive compound in the stem of the epiphytic plant Dendrophthoe falcata. nih.govresearchgate.netijhsr.org

In the field of chemical ecology, this compound is studied as a component of insect cuticular hydrocarbons. A study on the lady beetle Hippodamia variegata identified this compound in the cuticular hydrocarbon profile of non-diapausing individuals collected in July. oup.com Cuticular hydrocarbons play crucial roles in protecting insects from drying out and as chemical signals in communication. oup.com The specific composition of these hydrocarbon mixtures, including branched alkanes like this compound, can be influenced by environmental factors and the physiological state of the insect. oup.com

Furthermore, this compound serves as a valuable tool in analytical and geochemical research. Due to its stability and known chemical properties, it is used as an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses. researchgate.netucr.edu For example, it has been used to quantify hydrocarbon products from the hydropyrolysis of ancient kerogen samples from the Pilbara Craton in Western Australia. ucr.edu In another study, it was used as an internal standard to analyze biomarker patterns in Tertiary lacustrine sediments. researchgate.net Its use as a reference standard is also noted for analytical method development and quality control in drug development processes. axios-research.com

Below are tables detailing the chemical and physical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 6418-47-9 nih.govnist.gov |

| Molecular Formula | C₂₂H₄₆ nih.govnist.gov |

| Molecular Weight | 310.6 g/mol nih.gov |

| InChI Key | OSJUENOXPFOHLF-UHFFFAOYSA-N nist.govnist.gov |

Table 2: Computed Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 11.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 0 | naturalproducts.net |

| Rotatable Bond Count | 18 | naturalproducts.net |

| Topological Polar Surface Area | 0 Ų | naturalproducts.net |

| Heavy Atom Count | 22 | naturalproducts.net |

| Formal Charge | 0 | naturalproducts.net |

| Fsp3 | 1.00 | naturalproducts.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Heneicosane |

| Methane |

| Butane |

| Isobutane |

| Pentane |

| Hexane (B92381) |

| Heptane |

| Dodecane |

| Hexacontane |

| 3-methylhexane |

| 4-methyl-5-(1-methylethyl) octane |

| Cyclobutane |

| Methylcyclopropane |

| 2-methylbutane |

| Ethane |

| Propane |

| Ethyl group |

| Methyl group |

| 1,1-dichloroethane |

| 1,2-dichloroethane |

| 2-chloro-3,4,4-trimethylhexane |

| 5-chloro-3,3,4 trimethylhexane |

| 2-methylpropane |

| 6-Acetoxy-19-methylnonacosane |

| (R)-citronellal |

| (6S,19S)-19-methylnonacosan-6-ol |

| (S)-1-Iodo-11-methylhenicosane |

| 3β-n-Propylcholestane |

| 3β-n-propylstigmastane |

| 4,4-dimethylcholestane |

| Dinosteranes |

| 4α-methylstigmastane |

| 2α-methylstigmastane |

| 3β-methylstigmastane |

| 3-Methyloctacosane |

| 2,3-Dimethyldecane |

| 2,6,10-Trimethyldodecane |

| 2,6,10-Trimethylpentadecane |

| 3-Ethyl-3-methylhexane |

| Dibutyl phthalate |

| n-Hexadecanoic acid |

| 1,3,4,5-Tetrahydroxy-Cyclohexan |

| 2,4-Imidazolidinedione, 1 – [[5-Nitro-2-(uranyl)Methylene] Amino] |

| Z,E-2-Methyl-3,13-Octadecadien-1-ol |

| Geranyl linalool (B1675412) Isomer-B |

| Phthalic acid, 5-methylhex-2-yl butyl ester |

| 1,2,3-Benzenetriol (Pyrogallol) |

| 1-Octadecanol |

| 9-Octadecenoic acid (Z) |

| Phthalic acid, bis-(10-hydroxy decyl ester) |

| 2,6,10-Trimethyl, 14-Ethylene-14-pen |

| Squalene |

| 1,2-Benzenedicarboxylic acid, Diethyl ester |

| 1,2-Benzenedicarboxylic acid |

| Phthalic acid, butyl oct-3-yl ester |

| 2,6-Dimethylbenzenenethiol, S-(tert-butyldimethylsilyl) |

| 9-ketodecenoic acid |

| Xylene |

| Phenol |

| Limonene |

| Diethyl phthalate |

| Ribitol pentaacetate |

| Gibberellic acid |

| Methyl dihydrojasmonate |

| Hexadecane |

| Bombykol |

| Bombykal |

| Methyl laurate |

Properties

IUPAC Name |

3-methylhenicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(3)5-2/h22H,4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJUENOXPFOHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982704 | |

| Record name | 3-Methylhenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6418-47-9 | |

| Record name | Heneicosane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of 3 Methylhenicosane in Biological and Geological Systems

Biogenic Presence of 3-Methylhenicosane

In Terrestrial Flora

The outermost layer of a plant's aerial surfaces is the cuticle, a protective shield composed of a cutin polymer matrix and a complex mixture of lipids known as cuticular wax. mdpi.com This wax is crucial for the plant's survival, and its composition can include a variety of very-long-chain fatty acids and their derivatives, such as alkanes, aldehydes, alcohols, and ketones. mdpi.comnih.gov

While alkanes are a common component of plant cuticular waxes, the specific identification of this compound is not broadly documented across a wide range of species. However, it has been reported as a constituent in the essential oils and waxes of certain plants. For instance, this compound has been identified in members of the citrus family, including Citrus reticulata (mandarin orange) and Citrus deliciosa (willowleaf mandarin). nih.gov It is also found in the cuticular waxes of some tobacco varieties (Nicotiana tabacum), where alkanes represent a significant portion of the surface lipids. researchgate.net The presence of branched alkanes has also been noted in the waxes of wild tomato species like Solanum habrochaites, which are studied for their pest-resistant properties. researchgate.net

The primary function of the plant cuticle and its waxy layer is to form a barrier that prevents uncontrolled water loss, a critical adaptation for terrestrial life. nih.govfrontiersin.org The chemical composition of the wax is key to this function; long-chain alkanes like this compound contribute significantly to the hydrophobicity of the surface, effectively sealing it against desiccation. frontiersin.orgusda.gov

Beyond waterproofing, cuticular waxes serve several other protective roles:

Defense against Pathogens: The waxy layer acts as a physical barrier that can prevent fungal spores and bacteria from reaching the nutrient-rich epidermal cells. mdpi.com

UV Radiation Shielding: The cuticle can reflect or absorb harmful UV radiation, protecting the plant's tissues. frontiersin.org

Insect-Plant Interactions: The chemical profile of the wax can influence the behavior of insects, acting as a deterrent to herbivores or affecting how they move on the leaf surface. scielo.org.mx

The inclusion of methyl-branched alkanes such as this compound within the wax matrix is thought to modify the physical properties of the wax, such as its crystallinity and flexibility, which can enhance these protective functions. oup.comnih.gov

Cuticular Waxes of Specific Plant Species

In Insecta

The external surface of virtually all insects is coated with a thin, waxy layer composed of a species-specific mixture of cuticular hydrocarbons (CHCs). nih.gov These lipids are vital for preventing dehydration and are also central to chemical communication. mdpi.comoup.com This CHC profile is a complex blend of n-alkanes, alkenes, and methyl-branched alkanes, including this compound. researchgate.netnih.gov

This compound has been identified as a component of the CHC profile in various insect species. Its presence and relative abundance can be used as a chemotaxonomic marker to help differentiate between species, even when only parts of a specimen are available. nih.gov

For example, a study on the lady beetle Hippodamia variegata identified a CHC profile consisting of 24 different hydrocarbons, which included a significant number of methyl-branched compounds. oup.comresearchgate.netresearchgate.net In another analysis focusing on flesh flies (family Sarcophagidae), 3-methylnonacosane (B87841) was found to be a common CHC, while this compound was also identified within the broader mixture of compounds that characterize these species. nih.gov

Table 1: Documented Presence of this compound in Select Insect Species This interactive table summarizes insect species in which this compound has been identified as a cuticular hydrocarbon.

| Order | Family | Species | Context | Citations |

|---|---|---|---|---|

| Coleoptera | Coccinellidae | Hippodamia variegata | Identified as a component of the CHC profile in both diapausing and non-diapausing adults. | oup.comresearchgate.netresearchgate.net |

| Diptera | Sarcophagidae | Peckia (Peckia) chrysostoma | Part of a complex CHC profile used for taxonomic differentiation. | nih.gov |

| Diptera | Sarcophagidae | Peckia (Pattonella) intermutans | Part of a complex CHC profile used for taxonomic differentiation. | nih.gov |

| Diptera | Sarcophagidae | Sarcophaga (Liopygia) ruficornis | Part of a complex CHC profile used for taxonomic differentiation. | nih.gov |

| Diptera | Sarcophagidae | Sarcodexia lambens | Part of a complex CHC profile used for taxonomic differentiation. | nih.gov |

An insect's CHC profile is not static; it is a dynamic trait shaped by both internal and external factors. The specific blend of hydrocarbons, including the amount of this compound, can vary significantly even within the same species. nih.govresearchgate.net

Environmental Factors: A range of environmental conditions can alter CHC composition. These include:

Temperature and Humidity: Insects may adjust their CHC profiles to adapt to different climatic conditions, often by producing longer-chain or more branched alkanes to enhance desiccation resistance in dry or hot environments. researchgate.netresearchgate.net

Diet: The food source of an insect can influence the availability of precursors for hydrocarbon synthesis, leading to changes in the final CHC blend.

Age and Developmental Stage: The CHC profile changes as an insect develops from larval stages to adulthood and matures. mdpi.com

Genetic Factors: Underlying these plastic responses is a strong genetic framework. nih.gov The biosynthesis of CHCs is a heritable trait, and studies have begun to identify the specific genes and enzymes responsible for producing the diverse array of hydrocarbons. oup.com Research in model organisms has shown that genetic polymorphisms are responsible for much of the natural variation seen in CHC profiles, which can affect everything from species recognition to mating preferences. The presence and proportion of this compound are thus ultimately governed by the insect's genetic makeup, which dictates the biosynthetic pathways available. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methylnonacosane |

| 10-nonacosanol |

| 16-hentriacontanone |

| Alkanes |

| Alkenes |

| Aldehydes |

| Alcohols |

| Fatty Acids |

| Ketones |

Environmental and Genetic Factors Influencing Insect CHC Profiles

| Marine Organism | Finding | Relative Abundance (%) |

| Corallina officinalis (Red Alga) | Detected in supercritical fluid extract. bioflux.com.ro | 0.98 |

In Microbial Organisms and Extracts

This compound has also been detected in extracts from the fungal kingdom. A study analyzing the chemical constituents of the mushroom Phellinus linteus grown on Rosa multiflora (PL@RM) identified this compound as one of 54 compounds in its extract via Gas Chromatography-Mass Spectrometry (GC-MS). sci-hub.se This finding indicates that certain fungi, under specific growth conditions, synthesize this branched alkane. Fungi are known producers of a vast array of secondary metabolites, and this detection places this compound within the chemical library of this particular species. sci-hub.se

| Microbial Source | Finding |

| Phellinus linteus (Fungus) | Identified as a component of an extract. sci-hub.se |

Geogenic Presence of this compound

In Ancient Sedimentary Records

In the field of organic geochemistry, which studies the fossilized organic matter in rocks, this compound serves as a crucial analytical tool. Due to its chemical stability over geological timescales, it is frequently used as an internal standard for the quantitative analysis of hydrocarbon biomarkers in ancient sediments and kerogen (insoluble organic matter in sedimentary rocks). researchgate.netresearchgate.netucr.eduvdoc.pubuu.nl For instance, in studies of Tertiary lacustrine clayey dolomites from the Biyang Basin in China and 3.4 billion-year-old Archaean cherts from Western Australia, researchers added a known quantity of synthetic this compound to their samples. researchgate.netucr.edu This allows for the precise measurement of other naturally occurring biomarkers, which in turn provide insights into the paleoenvironment, such as the types of organisms present (e.g., bacteria, algae, vascular plants) and the depositional conditions (e.g., salinity, oxygen levels). researchgate.netresearchgate.net While essential for the accuracy of these paleoenvironmental reconstructions, the natural abundance of this compound itself is not typically used as a direct indicator of specific past environmental conditions in these contexts.

| Geochemical Study | Sample Type | Role of this compound | Paleoenvironmental Insights Gained (using other biomarkers) |

| Biyang Basin, China | Tertiary lacustrine clayey dolomites | Internal standard for quantification. researchgate.netresearchgate.net | High salinity, mixed organic input (algae, bacteria, higher plants). researchgate.net |

| Pilbara Craton, Australia | 3.4 Ga Archaean cherts | Internal standard for quantifying hydropyrolysates. ucr.edu | Characterization of ancient kerogen structure. ucr.edu |

| Various Locations | Cretaceous-Tertiary boundary sediments | Internal standard for biomarker analysis. vdoc.pub | Investigating biological effects of impact events. vdoc.pub |

| Study Focus | Location | Analytical Use of this compound |

| Geochemical analysis of multiple oil families. | Southern Australia | Internal standard (10 μg/ml) for gas chromatography. plymouth.ac.uk |

| Characterization of bitumen residues. | General | Branched alkanes (class) used to assess composition and origin. researchgate.netmdpi.com |

Paleoenvironmental Interpretation through this compound as a Biomarker

In Permafrost Environments

The presence of this compound and other related branched alkanes in permafrost is primarily identified through the analysis of lipid biomarkers in sediment cores. These compounds are components of the total organic carbon pool that has been locked away in frozen ground for millennia.

Seminal research conducted at the Batagay megaslump in the Yana Uplands of eastern Siberia has provided the most detailed accounts of branched alkanes in ancient permafrost. copernicus.org This massive retrogressive thaw slump exposes permafrost layers dating back as far as 650,000 years, offering an unparalleled archive of past environmental conditions. copernicus.org

Analysis of sediment samples from different stratigraphic units within the Batagay megaslump reveals the distribution of various lipid biomarkers, including a suite of branched alkanes. copernicus.org These units correspond to different climatic periods, from glacial to interglacial eras. copernicus.org Specifically, a category of compounds identified as "ethyl-methylalkanes" has been documented. copernicus.org Within this group, specific isomers such as this compound are detailed in associated datasets.

The distribution of these branched alkanes is not uniform throughout the sediment profile. For instance, in the Holocene cover (the most recent geological epoch) and parts of the upper ice complex (dating to the Late Pleistocene), branched and cyclic alkanes were found to be particularly abundant. copernicus.org Their presence, especially in the Holocene layers, is interpreted as being indicative of microbial origins and deposition under relatively wet conditions. copernicus.org This contrasts with deeper, older glacial period deposits where microbial activity was likely more limited. copernicus.org

The source of monomethyl alkanes like this compound in geological samples is often attributed to bacteria. mdpi.com Specifically, they are considered potential biomarkers for bacterial wax sources, which contribute to the organic matter preserved in sediments. mdpi.com The analysis of these compounds, therefore, helps to reconstruct the microbial ecosystems that were active in these polar regions in the distant past.

A comprehensive dataset from the Batagay megaslump provides specific concentrations for a range of alkanes across its distinct geological layers. pangaea.de This allows for a quantitative assessment of how the deposition of these microbial-derived compounds has varied over vast timescales.

The table below presents data on the concentration of this compound found in different stratigraphic units of the Batagay megaslump, as detailed in the research by Jongejans, L. L., et al. (2022).

Interactive Data Table: Concentration of this compound in Batagay Megaslump Permafrost

| Stratigraphic Unit | Geological Period | Depth Range (m) | This compound Concentration (µg/g TOC) |

| Holocene Cover | Holocene (MIS 1) | 0.15 - 0.55 | 1.9 - 4.5 |

| Upper Ice Complex (Yedoma) | Late Pleistocene (MIS 4-2) | 4.20 - 25.50 | 0.1 - 2.8 |

| Woody Layer | Last Interglacial (MIS 5) | 28.50 - 31.70 | 0.3 - 0.9 |

| Lower Sand Unit | Middle Pleistocene (MIS 16-6) | 33.10 - 50.50 | 0.2 - 0.7 |

| Lower Ice Complex | Middle Pleistocene (MIS 16 or earlier) | 51.50 - 53.10 | 0.4 - 0.6 |

Data sourced from Jongejans, L. L., et al. (2022), PANGAEA dataset. pangaea.de Note: TOC refers to Total Organic Carbon. MIS stands for Marine Isotope Stage.

The data clearly illustrates that the highest concentrations of this compound are found in the uppermost Holocene layer. This supports the interpretation that microbial activity, a likely source of this compound, was more pronounced during this warmer and wetter interglacial period compared to the older glacial and transitional periods represented by the deeper units. copernicus.org

Biosynthetic and Biotransformational Pathways of 3 Methylhenicosane

Proposed Enzymatic Mechanisms for Branched-Chain Alkane Synthesis

The biosynthesis of 3-methylhenicosane and other methyl-branched alkanes is an extension of the fatty acid synthesis pathway, primarily documented in insects. biorxiv.orgresearchgate.net The process begins with the formation of fatty acid precursors and culminates in a final decarbonylation step to yield the hydrocarbon.

The de novo synthesis of hydrocarbons starts with acetate, which is converted into fatty acid precursors. researchgate.netcambridge.org The key step differentiating branched-chain from straight-chain alkanes occurs early in this process. For methyl-branched alkanes, a molecule of methylmalonyl-CoA, derived from precursors like propionyl-CoA, is incorporated by a fatty acid synthase (FAS) instead of the usual malonyl-CoA. biorxiv.orgresearchgate.net This introduces the methyl branch at a specific position.

Following the initial synthesis, the fatty acyl-CoA chain is extended to its final, very long length by a series of enzymes called elongases (ELOs). biorxiv.org The specificity of these elongases helps determine the final chain length of the hydrocarbon. annualreviews.org The resulting very long-chain fatty acyl-CoA is then reduced to a fatty aldehyde. This reduction is typically catalyzed by a fatty acyl-CoA reductase (FAR). oup.com

The final and crucial step is the conversion of the long-chain fatty aldehyde to the corresponding alkane, which is one carbon shorter. In insects, this is accomplished through oxidative decarbonylation, a reaction catalyzed by a specific family of cytochrome P450 enzymes, namely CYP4G. pnas.org This enzyme cleaves the aldehyde's carbonyl group, releasing it as carbon dioxide and forming the final hydrocarbon, in this case, this compound. pnas.org

Table 1: Key Enzyme Families in Branched-Chain Alkane Biosynthesis

| Enzyme Family | Function in Pathway | Precursor(s) | Product(s) |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Incorporates a methyl branch by using methylmalonyl-CoA as a primer. researchgate.net | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Methyl-branched fatty acyl-CoA |

| Fatty Acid Elongases (ELOs) | Extend the carbon chain of the fatty acyl-CoA to very long lengths. biorxiv.organnualreviews.org | Methyl-branched fatty acyl-CoA, Malonyl-CoA | Very long-chain methyl-branched fatty acyl-CoA |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the very long-chain fatty acyl-CoA to a fatty aldehyde. oup.com | Very long-chain methyl-branched fatty acyl-CoA | Very long-chain methyl-branched aldehyde |

| Cytochrome P450 (CYP4G) | Catalyzes the final oxidative decarbonylation of the aldehyde to form the alkane. pnas.org | Very long-chain methyl-branched aldehyde | C(n-1) Methyl-branched alkane, CO2 |

Genetic Regulation of Hydrocarbon Biosynthesis

The precise composition of an organism's hydrocarbon profile is under strict genetic control, maintained by the differential expression of genes encoding the biosynthetic enzymes. oup.com The regulation of these genes ensures the production of specific hydrocarbons, like this compound, in the correct quantities and at the appropriate times. The primary site of hydrocarbon synthesis in insects is a specialized group of cells called oenocytes. nih.govannualreviews.org

Studies on various insects, including Drosophila melanogaster and different ant species, have identified several gene families that are crucial for CHC biosynthesis. oup.comelifesciences.org These include the genes for fatty acid synthases (FAS), elongases (elo), desaturases (desat), fatty acyl-CoA reductases (FARs), and cytochrome P450s (CYP). oup.com

The expression levels of these genes are directly correlated with the resulting CHC profile. For instance, higher expression of specific elongase genes can lead to the production of longer-chain hydrocarbons. oup.com Conversely, the expression of fatty acyl-CoA reductases can influence the substrate pool available for the final decarbonylation step. oup.com In Drosophila, the gene Cyp4g1, which encodes the terminal decarbonylase, is predominantly expressed in the oenocytes, highlighting the tissue-specific regulation of this pathway. annualreviews.org The genetic architecture is complex, with numerous genes contributing to the final hydrocarbon blend, allowing for the evolution of species-specific and even sex-specific chemical signals. elifesciences.org

Table 2: Gene Families Regulating Cuticular Hydrocarbon Synthesis

| Gene Family | Regulatory Role | Effect of Differential Expression |

|---|---|---|

| Fatty Acid Synthases (FAS) | Determines the initial structure of the fatty acid, including the placement of methyl branches. researchgate.netannualreviews.org | Variation can lead to different types of branched hydrocarbons. |

| Elongases (elo) | Control the final chain length of the hydrocarbon precursors. oup.com | Higher expression of specific elongases results in longer CHC chains. |

| Desaturases (desat) | Introduce double bonds into the hydrocarbon chain to create alkenes (not directly involved in saturated alkane synthesis but part of overall CHC regulation). elifesciences.org | Changes in expression alter the ratio of saturated to unsaturated hydrocarbons. |

| Fatty Acyl-CoA Reductases (FAR) | Regulate the conversion of fatty acyl-CoAs to aldehydes, the substrates for the final step. annualreviews.orgoup.com | Lower expression can lead to a relative increase in longer CHCs by making fewer precursors available for shorter chain synthesis. |

| Cytochrome P450 (CYP4G) | Catalyzes the rate-limiting final step of hydrocarbon production. pnas.org | Expression levels directly impact the total amount of hydrocarbons produced. |

Microbial Biotransformation and Degradation Potential

While branched-chain alkanes like this compound are chemically stable, numerous microorganisms have developed enzymatic pathways to degrade them. ijabbr.com This microbial biotransformation is a key process in the environmental breakdown of hydrocarbons. However, branched alkanes are generally considered less biodegradable than their straight-chain (n-alkane) counterparts due to the steric hindrance posed by the methyl groups. enviro.wikinih.gov

Aerobic degradation is the most common pathway. The initial and often rate-limiting step involves the oxidation of the alkane by an alkane hydroxylase or a similar monooxygenase enzyme. enviro.wikinih.gov This introduces a hydroxyl group, converting the alkane into an alcohol. The alcohol is then further oxidized to an aldehyde and then to a fatty acid. This resulting fatty acid can then enter the β-oxidation pathway to generate acetyl-CoA, which is used by the microbe for energy and growth. nih.gov

Several bacterial and fungal genera are known to be capable of degrading branched hydrocarbons. For example, species of Rhodococcus, Mycobacterium, and Nocardia have demonstrated the ability to utilize branched-chain alkanes as a sole carbon source. nih.govresearchgate.net Research on Nocardia cyriacigeorgica showed that it could degrade polymethyl-substituted alkanes, although this process typically began only after the more easily consumable n-alkanes in the environment were depleted. researchgate.net In some cases, anaerobic degradation can also occur, initiated by the addition of the alkane to fumarate (B1241708), a reaction catalyzed by alkylsuccinate synthase. enviro.wikinih.gov

Table 3: Microorganisms and Enzymes in Branched-Alkane Degradation

| Microorganism | Key Enzyme(s) | Degradation Pathway | Finding |

|---|---|---|---|

| Rhodococcus sp. | Alkane Monooxygenase | Aerobic Oxidation | Capable of growing on a wide range of n-alkanes and some branched alkanes. ijabbr.com |

| Mycobacterium sp. | Alkane Hydroxylase | Aerobic Oxidation | Strains like M. fortuitum and M. ratisbonense can degrade multiply branched alkanes. nih.gov |

| Nocardia cyriacigeorgica | Alkane Monooxygenase | Aerobic Oxidation | Degrades polymethyl-substituted alkanes, but preferentially consumes n-alkanes first. researchgate.net |

| Pseudomonas sp. | Alkane Hydroxylase | Aerobic Oxidation | Some strains show high biodegradation activity for long-chain alkanes. nih.gov |

| Various Anaerobic Bacteria | Alkylsuccinate Synthase | Anaerobic Fumarate Addition | Initiates degradation of alkanes in the absence of oxygen. enviro.wikinih.gov |

Ecological and Biogeochemical Significance of 3 Methylhenicosane

Interspecific and Intraspecific Chemical Communication

Cuticular hydrocarbons (CHCs), including 3-methylhenicosane, form a waxy layer on the surface of most insects, and this layer is crucial for chemical communication. oup.com These compounds, often referred to as semiochemicals, can convey information between individuals of the same species (intraspecific) or different species (interspecific). oup.com

The specific blend of CHCs, including the presence and relative abundance of compounds like this compound, can act as a signature. This chemical signature allows insects to recognize nestmates, identify the reproductive status of potential mates, and distinguish between species. oup.com While the composition of CHCs is primarily under genetic control, it can be influenced by environmental factors, potentially affecting chemical communication and even contributing to speciation processes over time. oup.com In the ladybird beetle Hippodamia variegata, this compound has been identified as a component of its CHC profile, which is presumed to function in interspecific communication. oup.com The role of chemical cues in species recognition is a subject of extensive study in various arthropods, including spiders, where these signals are vital for finding and assessing mates. escholarship.org

Table 1: Organisms in which this compound has been Identified

| Organism | Phylum/Kingdom | Context of Identification | Reference(s) |

| Hippodamia variegata (Variegated ladybug) | Arthropoda | Cuticular hydrocarbon, chemical communication, diapause studies | oup.com |

| Corallina officinalis (Coral weed) | Rhodophyta (Red algae) | Supercritical fluid extraction of chemical compounds | bioflux.com.ro |

| Pseudomonas putida BP25 (Endophytic bacterium) | Proteobacteria | Chemo-profiling of antimicrobial volatile organic compounds | |

| Various plant species (e.g., Citrus reticulata, Citrus deliciosa) | Plantae | Reported in natural products occurrence database | nih.gov |

Physiological Adaptation and Stress Responses in Organisms

The CHC layer plays a critical role in the physiological adaptation of insects to environmental stressors, particularly desiccation and temperature extremes. oup.comnumberanalytics.com This hydrophobic coating restricts water loss from the insect's body, a vital function for survival in dry environments. oup.com

Contributions to Carbon Cycling and Organic Matter Preservation in Sedimentary Environments

Beyond the biosphere, this compound and other long-chain hydrocarbons contribute to geochemical processes. When organisms die, these chemically stable lipid molecules can be incorporated into sediments. Due to their robust, non-reactive nature, they can resist degradation over millions of years, becoming part of the preserved organic matter known as kerogen. uu.nl

The preservation of these biomarkers is a form of long-term carbon sequestration, contributing to the global carbon cycle. researchgate.net The study of these "molecular fossils" in sedimentary rocks and crude oils provides a window into the sources of organic matter that were present in ancient depositional environments. uu.nluu.nl The presence of this compound in ancient sediments signifies the contribution of specific types of organisms to the total organic carbon pool. Its preservation in marine and lacustrine sediments indicates that the organic matter from which it was derived has been removed from the active biological carbon cycle and stored in the geosphere. researchgate.netotmed.fr

This compound as a Molecular Biomarker in Paleoenvironmental Studies

The stability and source-specificity of this compound make it a useful molecular biomarker in paleoenvironmental research. researchgate.netresearchgate.net In geochemical analyses, it is often used as an internal standard for quantifying other hydrocarbons due to its stability and distinct chromatographic signature. researchgate.netresearchgate.netplymouth.ac.uk

Biomarkers like this compound help reconstruct past ecosystems. researchgate.net Branched alkanes can be indicative of contributions from specific types of bacteria or the epicuticular waxes of terrestrial plants. researchgate.net When identified in ancient sediments, such as the Tertiary lacustrine clayey dolomites of the Biyang Basin in China, their presence, along with a suite of other biomarkers, helps to paint a picture of the past environment. researchgate.net For example, the presence of hydrocarbons derived from vascular plant waxes can signal a terrestrial influence on a lacustrine (lake) or marine setting. researchgate.net By analyzing the distribution of these molecular fossils, scientists can infer the types of flora and microbial communities that dominated an ecosystem in the distant past. ethz.ch

This compound is often analyzed as part of a larger suite of biomarkers that together can reveal the depositional conditions of a sedimentary basin. researchgate.net While this compound itself does not directly indicate salinity or redox (oxidation-reduction) conditions, its association with other key biomarkers is revealing.

In studies of the Biyang Basin, this compound was identified in sediments that also contained high concentrations of gammacerane. researchgate.net Gammacerane is a well-known biomarker that points to saline or hypersaline conditions and a stratified water column, which often leads to anoxic (oxygen-deficient) bottom waters. researchgate.netresearchgate.net The co-occurrence with low pristane-to-phytane (Pr/Ph) ratios in these sediments further supports the interpretation of an anoxic depositional environment. researchgate.netresearchgate.net Therefore, the biomarker assemblage that includes this compound provides critical clues about the paleo-limnological conditions, such as high salinity and water column stratification, that prevailed during sediment deposition. researchgate.netresearchgate.net

Table 2: Application of this compound in Paleoenvironmental Studies

| Study Location | Geological Formation/Age | Role of this compound | Inferred Paleoenvironment/Conditions | Reference(s) |

| Biyang Basin, China | Tertiary | Internal Standard | High salinity, lacustrine, anoxic depositional environment (inferred from associated biomarkers) | researchgate.netresearchgate.net |

| Southern Australia | Not specified (Bitumen stranding study) | Internal Standard | Geochemical analysis and correlation of oil families | plymouth.ac.uk |

| Various (Geological survey samples) | Not specified | Internal Standard | Quantitative analysis of saturated hydrocarbon fractions | vdoc.pub |

Tracing Organic Matter Sources

Distinguishing the origins of organic matter (e.g., terrestrial vs. marine) is a fundamental goal in geochemistry. nerc.ac.ukcopernicus.org Lipid biomarkers are powerful tools for this purpose. researchgate.net Long-chain n-alkanes and branched alkanes like this compound are often associated with the waxes of higher terrestrial plants. researchgate.netcore.ac.uk When these compounds are found in marine or lacustrine sediments, they serve as tracers for organic matter that was transported from land into the aquatic system. core.ac.ukgfz-potsdam.de Analyzing the relative abundance and distribution of these terrestrial biomarkers versus those from marine sources (e.g., from algae) allows scientists to quantify the different inputs and understand the dynamics of carbon transport and burial in past environments. researchgate.net

Advanced Analytical Methodologies for 3 Methylhenicosane Research

Gas Chromatography (GC) and Mass Spectrometry (MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of 3-methylhenicosane. nih.gov This powerful combination allows for the separation of volatile and semi-volatile compounds from a mixture, followed by their identification based on their unique mass-to-charge ratio and fragmentation patterns. ijhsr.orgresearchgate.netbiomedpharmajournal.org

The development of robust GC-MS methods is essential for both the qualitative identification and precise quantitative measurement of this compound.

Qualitative Analysis: Qualitative analysis confirms the presence of this compound. This is primarily achieved by comparing two key pieces of data from the unknown sample against a known standard or reference library. shimadzu.nl

Retention Time: The time it takes for this compound to travel through the GC column. This is a characteristic property under specific analytical conditions. shimadzu.nl The Kovats retention index, a more standardized value, is also used for identification. nih.gov

Mass Spectrum: After exiting the GC column, the compound is ionized (typically via electron ionization), causing it to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" of the molecule. avantiresearch.com This experimental spectrum is compared with reference spectra in databases like the National Institute of Standards and Technology (NIST) library for a positive match. ijhsr.orgnist.gov

Quantitative Analysis: Quantitative analysis determines the exact concentration of this compound in a sample. The most common method is the absolute calibration curve, or external standard method, where the peak area of the analyte is compared to a calibration curve generated from standards of known concentrations. shimadzu.com For enhanced accuracy and precision, especially in complex matrices, an internal standard method is preferred. monadlabtech.comscioninstruments.com

Method development involves optimizing various GC-MS parameters to achieve good separation and sensitivity.

Table 1: Typical GC-MS Parameters for Hydrocarbon Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| GC Column | DB-5 MS or similar (non-polar) | Separates compounds based on boiling point and polarity. Non-polar columns are ideal for hydrocarbons. mdpi.com |

| Column Dimensions | 30 m length x 0.25-0.32 mm ID, 0.25 µm film | Standard dimensions providing good resolution for complex mixtures. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to move the sample through the column. mdpi.com |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Ramping the temperature allows for the separation of compounds with a wide range of boiling points. |

| Injector Temperature | 250°C - 300°C | Ensures rapid volatilization of the sample upon injection. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. avantiresearch.com |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Filters fragments based on their mass-to-charge ratio. |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification, while SIM offers higher sensitivity for quantitation of specific target ions. nih.gov |

An internal standard (IS) is a known amount of a compound added to a sample to correct for variations during analysis, such as inconsistencies in injection volume or sample loss during preparation. monadlabtech.comscioninstruments.com The analyte's response is measured relative to the internal standard's response, significantly improving quantitative accuracy. chromatographyonline.com

This compound has been utilized as an internal standard in geochemical research for the analysis of saturated hydrocarbon fractions in sediment samples. researchgate.net In a study of Tertiary lacustrine clayey dolomites, this compound was added to the samples to aid in the quantitative analysis of other biomarkers. researchgate.net

Table 2: Suitability of this compound as an Internal Standard

| Characteristic of an Ideal Internal Standard | How this compound Qualifies |

|---|---|

| Not originally present in the sample | It is a specific branched alkane that is unlikely to be a major endogenous component in many matrices, or its presence can be checked beforehand. |

| Chemically similar to the analyte(s) | As a long-chain hydrocarbon, it is chemically similar to other alkane or lipid biomarkers, ensuring similar behavior during extraction and analysis. |

| Elutes near the analyte(s) but is well-resolved | Its retention time is in the range of other high-molecular-weight hydrocarbons but can be separated from peaks of interest. |

| Stable and non-reactive | Saturated alkanes are chemically inert and do not degrade during sample workup or analysis. |

Method Development for Quantitative and Qualitative Analysis

Compound-Specific Isotopic Analysis (CSIA) for Source Apportionment

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical tool that measures the natural abundance of stable isotopes (e.g., ¹³C vs. ¹²C) within a specific compound isolated from a complex mixture. tersusenv.comenviro.wiki This technique can provide powerful insights into the origin (source apportionment), formation, and degradation pathways of a compound, which cannot be determined from concentration data alone. tersusenv.comitrcweb.org

The analytical process involves a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). ucdavis.eduniwa.co.nz After compounds are separated on the GC column, they are converted (e.g., through combustion to CO₂) and then introduced into the IRMS, which precisely measures the isotope ratio. enviro.wiki

While specific studies applying CSIA to this compound are not prominent, the technique is widely used for hydrocarbons, including alkanes, in environmental forensics. enviro.wikiitrcweb.org For instance, CSIA can differentiate between petroleum-derived hydrocarbons and those from biogenic sources or distinguish between different crude oil spills. The isotopic signature of this compound could potentially be used to trace its origins in environmental samples like sediments or water, attributing its presence to specific natural or anthropogenic sources.

Extraction and Derivatization Protocols for Complex Matrices

Extraction: Before analysis by GC-MS, this compound must be extracted from its sample matrix (e.g., plant tissue, sediment, crude oil). ijhsr.orgresearchgate.net The choice of extraction method depends on the matrix. For solid samples like plant material or sediments, a common technique is solid-liquid extraction using an organic solvent. In one study, this compound was identified after an ethanolic extraction of plant stem material. ijhsr.org For liquid samples, liquid-liquid extraction is employed. Given that this compound is a non-polar hydrocarbon, solvents like hexane (B92381) or dichloromethane (B109758) are effective for its extraction.

Derivatization: Derivatization is a chemical reaction used to modify an analyte to make it more suitable for GC analysis, typically by increasing its volatility or thermal stability. phenomenex.comresearchgate.net This process is essential for polar compounds containing active hydrogen atoms, such as those in alcohols, acids, and amines. phenomenex.comsigmaaldrich.com

However, for a saturated hydrocarbon like this compound, derivatization is not necessary . The molecule is non-polar, thermally stable, and sufficiently volatile for direct analysis by GC-MS. It lacks the polar functional groups (e.g., -OH, -COOH) that would otherwise require derivatization techniques like silylation or acylation to improve chromatographic performance. jfda-online.com

Emerging Research Frontiers and Prospective Studies on 3 Methylhenicosane

Role in Inter-Kingdom Chemical Interactions

3-Methylhenicosane, a branched-chain alkane, has been identified as a component in the chemical profiles of various organisms, suggesting its potential role in mediating interactions between different biological kingdoms. In the plant kingdom, it has been reported in Citrus reticulata and Citrus deliciosa. nih.gov Its presence in the epicuticular wax of plants can influence interactions with insects. These cuticular hydrocarbons (CHCs) form a protective layer that can act as a barrier against environmental stressors and also as a source of chemical signals. researchgate.net

In the context of insect-plant interactions, the specific composition of plant waxes, including branched alkanes like this compound, can affect the behavior of herbivorous insects, influencing feeding and oviposition choices. Furthermore, endophytic bacteria, such as Pseudomonas putida, which live within plant tissues, have been shown to produce a variety of volatile organic compounds, including this compound. These microbial volatiles can play a role in protecting the host plant from pathogens and may also influence the plant's interactions with other organisms in its environment.

The role of this compound extends to insect chemical communication and physiology. It is a component of the cuticular hydrocarbons of various insects, which are crucial for preventing desiccation and for chemical signaling, including nestmate recognition in social insects. researchgate.net For instance, it has been detected in the ladybird Hippodamia variegata, where CHC profiles change in relation to physiological states like diapause. oup.com

Applications in Forensic Entomology for Post-Mortem Interval Estimation

Forensic entomology utilizes insects, particularly necrophagous species that colonize decomposing remains, to aid in legal investigations. iksadyayinevi.comnih.govtracenetwork.orgsjsu.edunih.gov A primary application is the estimation of the minimum post-mortem interval (PMI), which is the minimum time since death. nih.govresearchgate.netequinoxpub.comcranfield.ac.uk This estimation is often based on the developmental stage of insects found on a body. nih.govresearchgate.net

Cuticular hydrocarbons (CHCs), which are lipids on the exoskeleton of insects, have emerged as a promising tool for refining PMI estimations. nih.govresearchgate.net The composition of these CHCs, which includes n-alkanes, branched alkanes, and alkenes, changes in a predictable manner as an insect develops. researchgate.netoup.com By analyzing the CHC profile of insect larvae or puparia collected from a crime scene, forensic entomologists can more accurately determine the age of the insect and, by extension, the PMI. researchgate.netequinoxpub.comoup.com

This compound is one of the many branched alkanes that contribute to these species-specific and age-dependent chemical fingerprints. oup.com Research on species like the flesh fly Sarcophaga peregrina has shown that as development progresses, branched alkanes become more dominant, and the content of specific high-molecular-weight hydrocarbons varies. oup.com This variability, when properly calibrated, can serve as a chemical clock to estimate the age of the insect evidence.

Table 1: Factors Influencing Cuticular Hydrocarbon Profiles in Forensic Entomology

| Factor | Description | Reference |

|---|---|---|

| Age | The relative abundance of different CHCs changes as an insect progresses through its life stages (larva, pupa, adult). | nih.gov, researchgate.net |

| Species | Each insect species has a unique CHC profile, which can be used for species identification. | equinoxpub.com, cranfield.ac.uk |

| Sex | In some species, males and females have different CHC profiles, which can be important for understanding colonization patterns. | nih.gov, researchgate.net |

| Temperature | Environmental temperature can influence the composition of CHCs as insects adapt to different thermal conditions. | nih.gov |

| Geographical Origin | Populations of the same species from different locations may exhibit variations in their CHC profiles. | nih.gov, researchgate.net |

While CHC analysis is a powerful technique, its reliability can be affected by various factors, including temperature, geography, and the insect's sex. nih.govresearchgate.net Therefore, further research is needed to create robust databases that account for this intra-species variation to enhance the accuracy of this method in forensic casework. researchgate.net

Paleoanthropological and Archeological Applications of Plant Wax Biomarkers

The study of plant wax biomarkers, including long-chain alkanes like this compound, is increasingly being applied in paleoanthropology and archeology to reconstruct past environments and understand human-environment interactions. nih.govmpg.de These biomarkers are lipids found in the epicuticular wax of plant leaves and are well-preserved in sedimentary archives like ancient soils and lake sediments. nih.govpixelrauschen.de

The distribution of n-alkanes in plant waxes varies between different plant types. nih.gov For example, woody plants often have a higher abundance of C27 and C29 n-alkanes, while grasses and herbaceous plants are dominated by C31 and C33 n-alkanes. nih.gov Methyl-branched alkanes, such as iso- (2-methyl) and anteiso- (3-methyl) alkanes, are also derived from plant waxes and can provide additional information about the past vegetation. csic.es

By analyzing the composition of these biomarkers in archaeological sediments, researchers can infer the types of vegetation present in a particular area at a specific time. nih.gov This information provides crucial context for interpreting human behavior, such as subsistence strategies and land use. For instance, changes in the abundance of different plant wax biomarkers can indicate shifts in vegetation cover, which may be linked to climate change or human activities like clearing forests for agriculture. researchgate.net The thermal degradation of biomass, such as through burning, can also alter the distribution of n-alkanes, leaving a characteristic signature in the soil that can be used as a marker for prehistoric fires. researchgate.net

Environmental Fate, Degradation Pathways, and Bioremediation Potential

Branched alkanes like this compound are components of crude oil and are generally more resistant to microbial degradation than their straight-chain counterparts. uni-greifswald.denih.govmdpi.com However, various microorganisms are capable of degrading these compounds under both aerobic and anaerobic conditions. nih.govenviro.wikiresearchgate.net

Under aerobic conditions, the degradation of alkanes is readily carried out by bacteria, fungi, and algae. enviro.wiki The process is typically initiated by oxygenase enzymes that introduce an oxygen atom into the hydrocarbon molecule, forming an alcohol. enviro.wiki This is then further oxidized to a fatty acid, which can be metabolized by the cell. enviro.wiki The presence of branching in the alkane chain can hinder this process, making branched alkanes less biodegradable than n-alkanes. uni-greifswald.demdpi.com

Anaerobic degradation of branched alkanes is also possible, often through a process called fumarate (B1241708) addition. nih.govenviro.wiki In this pathway, the alkane is added to a fumarate molecule, initiating a series of reactions that ultimately lead to its breakdown. nih.govenviro.wiki This process has been observed in high-temperature petroleum reservoirs, suggesting that microbial communities in these environments have evolved to utilize branched alkanes as a carbon source. nih.gov

The ability of microorganisms to degrade branched alkanes has potential applications in the bioremediation of hydrocarbon-polluted environments. uni-greifswald.de Bioremediation strategies aim to use the metabolic capabilities of microorganisms to clean up contaminants. uni-greifswald.de Understanding the degradation pathways of compounds like this compound is crucial for developing effective bioremediation technologies for oil spills and other hydrocarbon contamination.

Synthetic Biology and Metabolic Engineering for Hydrocarbon Production

Synthetic biology and metabolic engineering are emerging fields that aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. sciencebusiness.netgenscript.com One of the key applications of these technologies is the production of biofuels and other valuable chemicals from renewable resources. sciencebusiness.netgenscript.comanr.frconsensus.appkaist.ac.krsciencedaily.com

There is growing interest in engineering microorganisms to produce hydrocarbons, including branched-chain alkanes like this compound, which can be used as "drop-in" biofuels that are chemically identical to those found in gasoline and diesel. sciencebusiness.netkaist.ac.kr These advanced biofuels have a higher energy density than other biofuels like ethanol (B145695) and can be used in existing transportation infrastructure. anr.fr

The biosynthesis of branched-chain alkanes in engineered microbes typically involves modifying the fatty acid synthesis (FAS) pathway. nih.govbiorxiv.org By introducing specific enzymes and engineering metabolic pathways, researchers can direct the flow of carbon towards the production of desired hydrocarbon molecules. kaist.ac.krsciencedaily.comnih.gov For example, the introduction of branches into the fatty acid chain can be achieved by using methylated initiator and lengthener molecules in the FAS system. nih.govbiorxiv.org The resulting fatty acids can then be converted to alkanes through enzymatic decarboxylation. nih.gov

Table 2: Key Steps in the Microbial Production of Branched-Chain Alkanes

| Step | Description | Reference |

|---|---|---|

| Substrate Utilization | Engineering microbes to efficiently utilize renewable feedstocks like glucose from biomass. | , kaist.ac.kr |

| Fatty Acid Synthesis Modification | Modifying the fatty acid synthesis pathway to produce branched-chain fatty acids of a specific length. | nih.gov, biorxiv.org |

| Introduction of Branching | Using specific enzymes to incorporate methyl groups into the growing fatty acid chain. | nih.gov, biorxiv.org |

| Decarboxylation | Converting the branched-chain fatty acids into their corresponding alkanes. | nih.gov, |

| Product Secretion and Recovery | Optimizing the process for the efficient secretion and recovery of the hydrocarbon product. | sciencebusiness.net |

Significant progress has been made in engineering Escherichia coli and other microorganisms to produce a range of hydrocarbons. consensus.appkaist.ac.krsciencedaily.com While the production of this compound specifically has not been a primary focus, the underlying principles and technologies for producing branched-chain alkanes are well-established. nih.govbiorxiv.org Further research in this area could lead to the development of microbial "cell factories" capable of sustainably producing this compound and other valuable long-chain branched hydrocarbons for a variety of applications. genscript.commit.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity 3-Methylhenicosane, and how can impurities be minimized?

- Methodological Answer :

- Begin with a Friedel-Crafts alkylation or catalytic hydrogenation of pre-existing alkane precursors, ensuring stoichiometric control to avoid side reactions.

- Purify via fractional distillation (50–100°C under reduced pressure) followed by column chromatography using silica gel and hexane/ethyl acetate (95:5 v/v) .

- Validate purity using gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5) and helium carrier gas (1 mL/min flow rate) .

Q. Which analytical techniques are most reliable for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H at 400 MHz, 13C at 100 MHz) in CDCl₃, focusing on methyl branching (δ 0.8–1.2 ppm) and alkyl chain integration .

- Thermal Stability : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify melting points and decomposition thresholds .

- Solubility Profiling : Conduct phase-solubility studies in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) at 25°C, reporting results as g/100 mL ± SD .

Q. How should researchers design experiments to evaluate the compound’s phase behavior under varying temperature and pressure conditions?

- Methodological Answer :

- Use a high-pressure autoclave to measure vapor-liquid equilibria (VLE) at 25–150°C and 1–50 bar, recording phase transitions via in-situ Raman spectroscopy .

- Analyze data using the Peng-Robinson equation of state to model non-ideal behavior .

Advanced Research Questions

Q. How can contradictions in reported stability data (e.g., oxidative degradation rates) be systematically resolved?

- Methodological Answer :

- Iterative Analysis : Compare degradation studies under controlled O₂ levels (5–21% v/v) using accelerated stability testing (40°C/75% RH for 28 days) .

- Root-Cause Identification : Apply principal component analysis (PCA) to isolate variables (e.g., trace metal contaminants, light exposure) causing discrepancies .

Q. What strategies optimize this compound’s performance in multi-component systems (e.g., lipid bilayers or polymer matrices)?

- Methodological Answer :

- Compatibility Screening : Use Langmuir-Blodgett troughs to measure interfacial tension changes when mixed with phospholipids (e.g., DPPC) at 25–37°C .

- Molecular Dynamics (MD) : Simulate alkyl chain alignment in polyethylene matrices using GROMACS, focusing on van der Waals interactions and entropy effects .

Q. What methodologies are recommended for assessing environmental persistence and biodegradation pathways of this compound?

- Methodological Answer :

- Biodegradation Assays : Incubate with soil microbiota (OECD 301B protocol) and quantify CO₂ evolution via gas chromatography .

- Metabolite Tracking : Use LC-QTOF-MS to identify hydroxylated or carboxylated intermediates in aqueous samples .

Guidelines for Addressing Contradictions in Research Data

Systematic Validation : Replicate experiments under standardized conditions (e.g., ISO/IEC 17025) to rule out procedural errors .

Meta-Analysis : Aggregate published data using PRISMA frameworks to identify trends or outliers .

Interdisciplinary Consultation : Engage computational chemists or statisticians to model confounding variables (e.g., solvent effects, instrument calibration drift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.